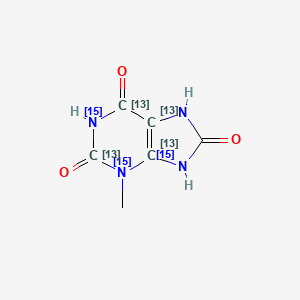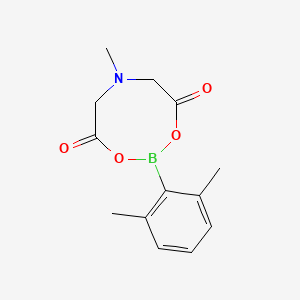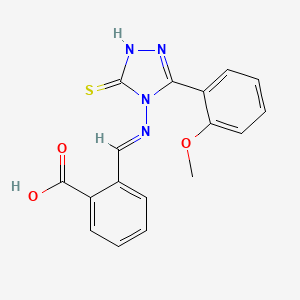![molecular formula C13H11FO3S B12054743 4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B12054743.png)
4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride is an organic compound with a complex structure that includes a biphenyl core substituted with a methoxy group and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the biphenyl core.
Industrial Production Methods
Industrial production methods for 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidative conditions.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide under reductive conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a sulfonamide derivative.
Substitution: Formation of various sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride involves its ability to form covalent bonds with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form stable covalent bonds with nucleophilic residues in proteins, such as serine and cysteine . This reactivity makes it a valuable tool for studying enzyme mechanisms and for developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybiphenyl: Lacks the sulfonyl fluoride group and has different reactivity and applications.
4’-Methoxy-[1,1’-biphenyl]-4-carbaldehyde: Contains an aldehyde group instead of a sulfonyl fluoride group, leading to different chemical properties and uses.
2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl: A related compound with a different substitution pattern, used as a positive allosteric modulator of the dopamine D1 receptor.
Uniqueness
4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride is unique due to its combination of a methoxy group and a sulfonyl fluoride group on a biphenyl core
Properties
Molecular Formula |
C13H11FO3S |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H11FO3S/c1-17-12-6-2-10(3-7-12)11-4-8-13(9-5-11)18(14,15)16/h2-9H,1H3 |
InChI Key |
GKOAHXFFXWQOBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(diphenylmethyl)piperazin-1-amine](/img/structure/B12054660.png)



![N-(furan-2-ylmethyl)-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12054689.png)
![2-(2,5-dimethylphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12054692.png)

![Ethyl (2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12054709.png)


![5-Bromo-2-hydroxybenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12054735.png)
![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12054749.png)

![5-[(4-Methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12054761.png)
